molecular formula C22H36N4O B6087952 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide

1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide

Cat. No. B6087952
M. Wt: 372.5 g/mol
InChI Key: BNZXHLGEQLBRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in 2005 and has since gained attention for its potential therapeutic applications in the field of pain management.

Mechanism of Action

1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, which results in the reduction of pain signals transmitted to the brain.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in preclinical models of pain. It has also been found to have a slower onset of action and longer duration of effect compared to traditional opioid drugs. In addition, this compound has been shown to have a reduced potential for producing respiratory depression, physical dependence, and tolerance, which are common side effects of traditional opioid drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide in lab experiments is its high affinity and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain management. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide and its potential use in pain management.
2. The development of more soluble analogs of this compound may improve its utility in experimental settings.
3. The potential use of this compound in other therapeutic areas, such as addiction and mood disorders, should be explored.
4. The safety and efficacy of this compound in human clinical trials should be evaluated.

Synthesis Methods

The synthesis of 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 2-(6-methyl-2-pyridinyl)ethylamine with 1,4'-bipiperidine-3-carboxylic acid to form the intermediate 1-(6-methyl-2-pyridinyl)-4'-[2-(1-piperidinyl)ethyl]bipiperidine-3-carboxylic acid. This intermediate is then reacted with isopropyl chloroformate to form the final product, this compound.

Scientific Research Applications

1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use as a pain management drug. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is the primary target for most opioid analgesics. In preclinical studies, this compound has been found to be effective in reducing pain without producing the adverse side effects commonly associated with traditional opioid drugs.

properties

IUPAC Name

N-[2-(6-methylpyridin-2-yl)ethyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O/c1-17(2)25-14-10-21(11-15-25)26-13-5-7-19(16-26)22(27)23-12-9-20-8-4-6-18(3)24-20/h4,6,8,17,19,21H,5,7,9-16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZXHLGEQLBRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCNC(=O)C2CCCN(C2)C3CCN(CC3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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